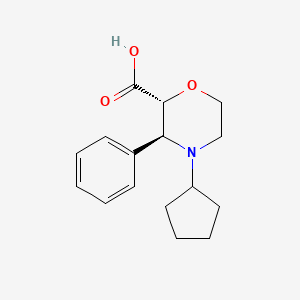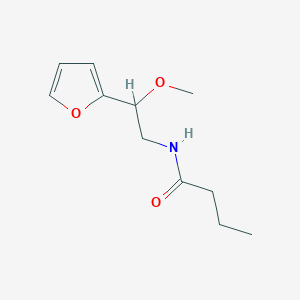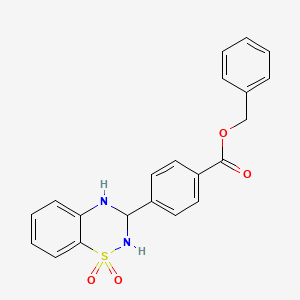
2,4-bis(difluoromethoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis(difluoromethoxy)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with fluorinated substituents on a benzoic acid core. For instance, the thermal properties of benzoic acids with semiperfluorinated alkoxy tails have been studied, showing enhanced mesophase stability in binary mixtures with non-liquid crystalline compounds . This suggests that the introduction of fluorinated groups can significantly alter the physical properties of benzoic acid derivatives.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although the synthesis of 2,4-bis(difluoromethoxy)benzoic acid is not explicitly described, similar synthetic strategies could potentially be applied, such as the use of difluoromethoxy nucleophiles to introduce the difluoromethoxy groups onto a benzoic acid core.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be characterized by spectroscopic methods, including 19F NMR, which reflects the influence of fluorinated substituents on the chemical environment . X-ray crystallography can also be used to determine the precise molecular geometry, as seen in the structural analysis of various phosphorus-containing fluorinated compounds . These techniques would be relevant for analyzing the molecular structure of 2,4-bis(difluoromethoxy)benzoic acid.
Chemical Reactions Analysis
Fluorinated benzoic acids can participate in hydrogen bonding, leading to the formation of stable mesophases when mixed with complementary molecular species . Additionally, fluorinated phenylboronic acids have been shown to catalyze dehydrative amidation reactions between carboxylic acids and amines, with the fluorinated substituents influencing the reactivity and selectivity of the catalyst . These findings indicate that 2,4-bis(difluoromethoxy)benzoic acid could also engage in specific chemical reactions influenced by its fluorinated substituents.
Physical and Chemical Properties Analysis
The introduction of fluorinated groups into benzoic acid derivatives can significantly alter their physical and chemical properties. For example, the presence of semiperfluorinated chains can enhance the stability of mesophases in hydrogen-bonded complexes . The steric and electronic effects of fluorinated substituents can also affect the redox properties of aromatic compounds, as observed in electrochemical measurements . These insights suggest that 2,4-bis(difluoromethoxy)benzoic acid would likely exhibit unique physical and chemical properties due to its difluoromethoxy groups.
Applications De Recherche Scientifique
Cyclopolymerization and Copolymer Synthesis
Research on benzoic acid derivatives, including those with functional groups that resemble 2,4-bis(difluoromethoxy)benzoic acid, has led to advancements in cyclopolymerization processes. For instance, ruthenium-based metathesis catalysts were used for the cyclopolymerization of 1,6-heptadiynes to access block and tristar copolymers. This process highlights the potential of specific benzoic acid derivatives in creating novel polymeric materials with unique properties, such as enhanced thermal stability or specific optical characteristics (Mayershofer, Nuyken, & Buchmeiser, 2006).
Luminescence and Photophysical Properties
Derivatives of benzoic acid have been synthesized and used to support lanthanide coordination compounds, demonstrating significant photophysical properties. These compounds, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid derivatives, have been found to exhibit bright green luminescence efficiencies in solid state, suggesting their potential applications in optoelectronics and as luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalytic Applications
Certain benzoic acid derivatives have shown promise as catalysts or catalyst precursors in various chemical reactions. For example, zinc complexes derived from benzoic acids with electron-withdrawing substituents have been synthesized and found to be effective catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates. This suggests that 2,4-bis(difluoromethoxy)benzoic acid derivatives could potentially be explored for similar catalytic applications (Darensbourg, Wildeson, & Yarbrough, 2002).
Metal-Organic Frameworks (MOFs)
The structural versatility and functional potential of benzoic acid derivatives extend to the construction of Metal-Organic Frameworks (MOFs). These frameworks, synthesized using various benzoic acid derivatives, have demonstrated unique topologies and properties, including luminescence sensing and the ability to remove pesticides. The synthesis and characterization of these MOFs underscore the potential of benzoic acid derivatives in environmental remediation and sensing technologies (Zhao et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 2,4-Bis(trifluoromethyl)benzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle 2,4-bis(difluoromethoxy)benzoic Acid with appropriate safety measures.
Propriétés
IUPAC Name |
2,4-bis(difluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZTQGAMWSOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)



![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)




![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)